4-cyclopentaneamido-2-methylbenzoic acid
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Overview
Description
4-cyclopentaneamido-2-methylbenzoic acid is an organic compound with the molecular formula C14H17NO3 It is characterized by a benzoic acid core substituted with a cyclopentaneamido group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentaneamido-2-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and cyclopentanecarbonyl chloride.
Amidation Reaction: The key step involves the formation of an amide bond between the carboxylic acid group of 2-methylbenzoic acid and the cyclopentanecarbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more economical and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-cyclopentaneamido-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-cyclopentaneamido-2-carboxybenzoic acid.
Reduction: 4-cyclopentylamino-2-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-cyclopentaneamido-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of amide-containing molecules on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclopentaneamido-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopentaneamido group can enhance the compound’s binding affinity to certain molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-cyclopentaneamido-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a methyl group.
4-cyclopentaneamido-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a methyl group.
Uniqueness
4-cyclopentaneamido-2-methylbenzoic acid is unique due to the presence of both a cyclopentaneamido group and a methyl group on the benzoic acid core. This combination of substituents can influence the compound’s physical and chemical properties, making it distinct from other similar compounds.
Properties
CAS No. |
1281268-80-1 |
---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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